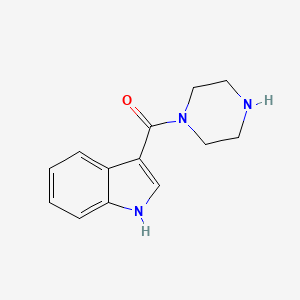

(1H-indol-3-yl)(piperazin-1-yl)methanone

描述

Historical Context of Indole (B1671886) Derivatives in Drug Discovery

The journey of indole derivatives in medicine is a long and storied one, originating from the investigation of natural products. The chemistry of indole first garnered significant attention in the mid-19th century through research on the dye indigo. rjpn.org The recognition that the indole nucleus is a fundamental component of many alkaloids, the essential amino acid tryptophan, and plant hormones sparked extensive exploration into its chemistry. eurekaselect.comingentaconnect.combenthamdirect.com This research led to the discovery of a vast number of biologically active natural and synthetic indole-containing compounds. eurekaselect.comingentaconnect.combenthamdirect.com

Some of the earliest and most impactful discoveries include indole alkaloids with potent pharmacological activities. For instance, reserpine, isolated from the Rauwolfia plant, was historically used as an antihypertensive and antipsychotic agent. nih.govnih.gov The vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, derived from the Madagascar periwinkle, emerged as cornerstone anticancer drugs that function by inhibiting tubulin polymerization. nih.gov These seminal discoveries solidified the importance of the indole scaffold and paved the way for the development of a multitude of synthetic indole derivatives for a wide range of therapeutic applications. eurekaselect.combenthamdirect.com

Significance of the Indole Scaffold in Bioactive Compounds

The indole nucleus is widely regarded as a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks capable of providing ligands for diverse biological targets. eurekaselect.comingentaconnect.comnih.govnih.gov This privileged status stems from the indole ring's ability to mimic the structure of peptides and bind to a variety of receptors and enzymes. nih.gov Its aromatic nature allows for various non-covalent interactions, such as π–π stacking and cation–π interactions, which are crucial for molecular recognition at biological targets. nih.gov

The versatility of the indole scaffold is demonstrated by its presence in a wide array of bioactive compounds with diverse pharmacological activities. nih.govajchem-b.comajchem-b.comnrfhh.com These include anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective agents. nrfhh.combio-connect.nlmdpi.comopenmedicinalchemistryjournal.com The structural flexibility of the indole ring allows for substitutions at various positions, significantly influencing the compound's biological activity and enabling the design of targeted therapies. mdpi.com This has led to the development of numerous FDA-approved drugs containing the indole moiety, underscoring its pivotal role in modern drug discovery. eurekaselect.combenthamdirect.comnih.govmdpi.com

Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold

| Drug | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory eurekaselect.combenthamdirect.comnih.gov |

| Ondansetron | Antiemetic eurekaselect.combenthamdirect.com |

| Sumatriptan | Antimigraine |

| Vincristine | Anticancer nih.govnih.gov |

| Reserpine | Antihypertensive nih.govnih.gov |

| Tadalafil | Erectile Dysfunction eurekaselect.combenthamdirect.com |

Historical Context of Piperazine (B1678402) Derivatives in Pharmaceutical Applications

The history of piperazine in medicine began with its use as a solvent for uric acid. nih.govtaylorandfrancis.com However, its therapeutic potential truly came to light in 1953 when it was introduced as an anthelmintic agent for treating roundworm and pinworm infections. nih.govdrugbank.comdrugs.com Its mode of action involves paralyzing the parasites, which allows the host to expel them. taylorandfrancis.comwikipedia.org This initial application showcased the pharmacological value of the piperazine ring and spurred further investigation into its derivatives.

Over the decades, the piperazine scaffold has been incorporated into a vast number of drugs across various therapeutic classes. nih.govtandfonline.comtandfonline.com Its derivatives have been developed as antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. researchgate.netrsc.org The widespread presence of the piperazine moiety in clinically successful drugs highlights its evolution from a simple anthelmintic to a cornerstone of modern pharmaceutical development. spacefrontiers.orgnih.gov

Significance of the Piperazine Scaffold in Drug Design

The piperazine ring is a highly valued scaffold in drug design due to its unique combination of physicochemical properties. nih.govtandfonline.comnih.govscilit.com As a six-membered ring containing two opposing nitrogen atoms, it possesses a large polar surface area and can act as both a hydrogen bond donor and acceptor. nih.govscilit.comresearchgate.netresearchgate.net These characteristics often lead to improved aqueous solubility and oral bioavailability of drug candidates. nih.govscilit.comresearchgate.netresearchgate.net

The basic nature of the piperazine ring allows for the modulation of a drug's acid-base properties and lipid-water partition coefficient, which are critical for its pharmacokinetic profile. researchgate.net Furthermore, the chemical reactivity of piperazine facilitates its use as a linker to connect different pharmacophoric groups within a single molecule or as a scaffold to orient substituents for optimal interaction with a biological target. tandfonline.comresearchgate.net This versatility has made piperazine a frequently used structural element in the development of new therapeutic agents, with numerous piperazine-containing drugs receiving FDA approval. tandfonline.comnih.govresearchgate.net

Table 2: Examples of FDA-Approved Drugs Containing a Piperazine Scaffold

| Drug | Therapeutic Application |

|---|---|

| Ciprofloxacin | Antibiotic wikipedia.org |

| Itraconazole | Antifungal rsc.org |

| Cyclizine | Antihistamine rsc.org |

| Trazodone | Antidepressant researchgate.net |

| Ziprasidone | Antipsychotic wikipedia.org |

| Sildenafil | Erectile Dysfunction |

Rationale for Combining Indole and Piperazine Moieties in Novel Chemical Entities

The combination of the indole and piperazine scaffolds into a single hybrid molecule, such as (1H-indol-3-yl)(piperazin-1-yl)methanone, is a deliberate strategy in medicinal chemistry aimed at creating novel chemical entities with enhanced therapeutic potential. This approach is based on the principle of molecular hybridization, where two or more pharmacophoric units are covalently linked to produce a new compound with a potentially synergistic or additive biological effect.

The rationale for combining these two "privileged" structures is multifaceted. The indole moiety provides a versatile framework for interacting with a wide range of biological targets, while the piperazine ring can improve the pharmacokinetic properties of the molecule, such as solubility and bioavailability. tandfonline.comresearchgate.netnih.gov The piperazine can also act as a linker to introduce additional functionalities or to orient the indole nucleus optimally within the binding site of a target protein. researchgate.net

Recent research has explored the synthesis and biological evaluation of indole-piperazine hybrids for various therapeutic applications. For instance, a series of indole-piperazine hybrid structures were discovered to be potent and selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govjst.go.jpresearchgate.net Another study reported the design and synthesis of novel indole-piperazine pyrimidine (B1678525) derivatives with anti-inflammatory and neuroprotective activities for the potential treatment of ischemic stroke. nih.gov These findings underscore the promising therapeutic potential of combining the indole and piperazine moieties to develop new and effective drugs for a variety of diseases.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWDVALKBNEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586002 | |

| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610802-16-9 | |

| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indol 3 Yl Piperazin 1 Yl Methanone and Its Derivatives

General Synthetic Strategies for Indole-Piperazine Hybrid Structures

The creation of indole-piperazine hybrids is a well-documented area of synthetic chemistry, driven by the broad biological activities of the resulting compounds. rsc.org The strategies are generally designed to be efficient, high-yielding, and amenable to the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

The most prevalent method for forging the link between the indole (B1671886) and piperazine (B1678402) fragments is the amidation reaction. Direct conversion of a carboxylic acid to an amide can be challenging because the basic nature of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, the carboxylic acid is typically activated using a coupling agent. ijpsr.com This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine nitrogen of the piperazine ring. chemistrysteps.com

A wide array of coupling reagents has been employed for this purpose. These reagents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.gov

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.orgpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.com To minimize the risk of racemization and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. nih.govpeptide.com The use of EDC is particularly common in syntheses where the urea (B33335) byproduct needs to be removed by aqueous extraction, as both EDC and its corresponding urea are water-soluble. researchgate.net

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. peptide.com These reagents convert carboxylic acids into their corresponding active esters (e.g., OBt or OAt esters), which readily react with amines to form the amide bond with high efficiency and low racemization. peptide.com

The general mechanism involves the activation of the indole-3-carboxylic acid by the coupling reagent, followed by the nucleophilic attack of a piperazine nitrogen atom to form a tetrahedral intermediate, which then collapses to yield the final amide product and a urea or phosphonamide byproduct.

Table 1: Common Coupling Reagents for Indole-Piperazine Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct. libretexts.orgpeptide.com |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Forms water-soluble urea byproduct, facilitating workup. nih.govresearchgate.net |

| Additive | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to reduce racemization and improve efficiency. nih.govresearchgate.net |

| Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, particularly for sterically hindered couplings. peptide.com |

| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reactions and high yields. peptide.com |

An alternative to using coupling agents involves first converting the indole-3-carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester, which can then react directly with piperazine.

For instance, indole-3-carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive indole-3-carbonyl chloride. This intermediate can then be reacted with piperazine, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl generated during the reaction. However, some acyl chlorides, such as 4-(1H-indol-3-yl)butanoyl chloride, have been reported to be unstable and may participate in intramolecular side reactions. researchgate.net

To control the reaction and avoid undesired double acylation, it is common practice to use a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine) or 1-(carboxybenzyl)piperazine (Cbz-piperazine). researchgate.net The protecting group ensures that only one of the piperazine nitrogens is acylated. After the coupling reaction, the protecting group is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenation for Cbz) to yield the desired product with a free secondary amine, which can then be used for further derivatization. researchgate.netnih.gov

Specific Synthetic Routes to (1H-indol-3-yl)(piperazin-1-yl)methanone

The synthesis of the parent compound, this compound, is most reliably achieved through a two-step sequence involving a protected piperazine intermediate.

A representative procedure is as follows:

Coupling: Indole-3-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). To this solution, a coupling agent like EDC and an additive such as HOBt are added. researchgate.net After a brief activation period, a solution of mono-Boc-piperazine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added. nih.gov The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Deprotection: After aqueous workup and purification of the intermediate, tert-butyl (4-(1H-indole-3-carbonyl)piperazin-1-yl)carboxylate, the Boc protecting group is removed. This is typically accomplished by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in methanol. researchgate.netresearchgate.net Evaporation of the solvent and excess acid yields the hydrochloride salt of the final product, this compound.

This method is efficient and provides the target compound in a form that is ready for subsequent derivatization at the piperazine N4 position. researchgate.net

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

The this compound scaffold offers multiple sites for chemical modification, making it an excellent template for SAR exploration. frontiersin.org Key derivatization strategies focus on substituting the indole ring and modifying the piperazine nitrogen atoms.

Modifications to the indole ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

N1-Alkylation: The indole nitrogen can be alkylated using various alkyl halides in the presence of a base like sodium hydride (NaH) in DMF or THF. researchgate.net This position has been substituted with groups ranging from simple alkyl chains (e.g., pentyl) to more complex moieties like cyclohexylmethyl. nih.gov

Ring Substitution: Functional groups can be introduced at various positions on the benzene (B151609) portion of the indole ring. For example, derivatives with a chloro group at the 5-position or a methoxy (B1213986) group at the 7-position have been synthesized and studied. researchgate.netresearchgate.net These substitutions are often incorporated by starting the synthesis with an already substituted indole-3-carboxylic acid. For example, 5-chloroindole-2-carboxylic acid has been used to synthesize related structures. researchgate.net The synthesis of N-substituted indole-3-carboxylic acid derivatives can also be achieved via methods like copper(I)-catalyzed intramolecular amination. nih.gov

Table 2: Examples of Indole Ring Substitutions and their Synthetic Origin

| Position of Substitution | Substituent Example | Synthetic Approach | Reference |

|---|---|---|---|

| N1 | Cyclohexylmethyl | Alkylation of the indole nitrogen post-amide formation. | nih.gov |

| C5 | Chloro (-Cl) | Start with 5-chloroindole-3-carboxylic acid. | researchgate.net |

| C7 | Methoxy (-OCH₃) | Start with 7-methoxyindole-3-carboxylic acid. | researchgate.net |

The secondary amine of the piperazine ring (N4) is a prime site for derivatization, allowing for the introduction of a vast array of chemical functionalities. This is typically the final step in the synthetic sequence.

Common modifications include:

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce simple or complex alkyl groups.

Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl rings.

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce amide or sulfonamide functionalities. rsc.org

These modifications are crucial for exploring the chemical space around the core scaffold and optimizing interactions with biological targets. nih.gov Studies have shown that introducing various substituted aryl or alkyl groups at this position can dramatically alter the compound's pharmacological profile. nih.govresearchgate.net

Table 3: Examples of Piperazine N4-Substitutions

| Reaction Type | Reagent Example | Resulting N4-Substituent | Reference |

|---|---|---|---|

| Acylation | Benzoic Acid / Coupling Agent | Benzoyl | ijpsr.com |

| Acylation | 3,4,5-Trimethoxybenzoyl chloride | 3,4,5-Trimethoxybenzoyl | researchgate.net |

| Alkylation | Substituted Benzyl (B1604629) Halide | Substituted Benzyl | rsc.org |

Variations at the Methanone (B1245722) Linkage

The methanone (-C=O-) linkage in this compound serves as a crucial structural component, but its modification or replacement can lead to derivatives with altered physicochemical properties and biological activities. Researchers have explored various synthetic strategies to introduce bioisosteric replacements for the methanone group, aiming to modulate the compound's planarity, hydrogen bonding capacity, and metabolic stability. These variations primarily include reduction to a methylene (B1212753) bridge, replacement with a sulfonamide group, and conversion to a thiocarbonyl moiety.

A common strategy to replace the methanone carbonyl group is its complete reduction to a methylene (-CH2-) linker, thereby creating 3-(piperazin-1-ylmethyl)-1H-indole derivatives. This transformation is most effectively achieved through the reductive amination of an indole-3-carboxaldehyde (B46971) with a piperazine derivative.

The reaction proceeds in two conceptual steps: the initial formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine of the piperazine, followed by its in-situ reduction. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being a popular choice due to its mildness and selectivity. nih.gov Other reducing agents like sodium cyanoborohydride (NaBH3CN) are also utilized. nih.gov

A general synthetic scheme is as follows:

An appropriately substituted indole-3-carboxaldehyde is dissolved in a suitable solvent, often a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), or an aprotic polar solvent like dimethylformamide (DMF).

The piperazine derivative is added to the solution.

The reducing agent, such as sodium triacetoxyborohydride, is then introduced, often in the presence of a catalytic amount of acetic acid to facilitate iminium ion formation.

The reaction is typically stirred at room temperature until completion.

The table below summarizes findings from various research on the synthesis of methylene-bridged derivatives.

| Indole Precursor | Piperazine Derivative | Reducing Agent | Solvent | Yield (%) | Reference |

| Indole-3-carboxaldehyde | N-Methylpiperazine | NaBH(OAc)3 | THF | N/A | |

| 3-Formylindole | N-Arylpiperazine | NaBH(OAc)3 | DCM | Good | nih.gov |

| Indole-2-carbaldehyde | 1-(4-Fluorophenyl)piperazine | NaBH3CN | DMSO | N/A | nih.gov |

| 3-Methylindole, Formaldehyde | 4-Substituted piperazines | (Mannich reaction) | N/A | 38-69 | acs.org |

N/A: Data not available in the cited source.

This methodology provides a straightforward and high-yielding route to derivatives where the rigid and polar carbonyl group is replaced by a more flexible and non-polar methylene linker. organic-chemistry.org

A sulfonamide group (-SO2-) is a well-established non-classical bioisostere for an amide or methanone linkage. nih.govnih.gov It maintains the tetrahedral geometry at the sulfur atom and can act as a hydrogen bond acceptor. The synthesis of indole-piperazine derivatives incorporating a sulfonamide linker can be approached in two primary ways:

Reaction of an Indole-3-sulfonyl Chloride with Piperazine: In this method, the indole moiety is first functionalized to introduce a sulfonyl chloride group at the 3-position. This intermediate is then reacted with a piperazine derivative. The nucleophilic nitrogen of the piperazine displaces the chloride on the sulfonyl group to form the sulfonamide bond. wikipedia.orgacs.org The synthesis of the indole-3-sulfonyl chloride precursor is a key step.

Reaction of a Piperazine Sulfonyl Chloride with Indole: Alternatively, a piperazine derivative can be converted to its sulfonyl chloride, which then reacts with an indole. The reaction typically occurs at the nitrogen of the indole ring.

The reaction conditions for the formation of the sulfonamide linkage generally involve a base to scavenge the HCl byproduct. Common bases include triethylamine (TEA) or sodium hydride (NaH) in an appropriate aprotic solvent like dichloromethane or THF. chemspider.commdpi.com

The following table presents examples of the synthesis of sulfonamide-linked indole-piperazine derivatives.

| Indole Reactant | Piperazine Reactant | Key Reagent | Base | Solvent | Yield (%) | Reference |

| Indole | Arylsulfonyl chloride | NaH | NaH | THF | N/A | |

| Substituted Indoles | N/A | N/A | K2CO3 | N/A | Excellent | researchgate.net |

| N/A | Trimetazidine | Various Sulfonyl Chlorides | Triethylamine | DCM | High | chemspider.com |

| N/A | Piperazine | Substituted phenylsulfonyl chlorides | NaOH or TEA | Acetone | N/A | nih.gov |

N/A: Data not available in the cited source.

The replacement of the carbonyl oxygen with a sulfur atom to form a thiocarbonyl or thioamide linkage (-C=S-) is another significant variation. This modification alters the electronic properties and hydrogen-bonding capabilities of the linker. The most common method for this transformation is the thionation of the parent amide, this compound, using a thionating agent.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most widely used reagent for this purpose. organic-chemistry.orgwikipedia.org The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.combeilstein-journals.org

A general procedure for thionation is as follows:

The this compound derivative is dissolved in a dry, inert solvent such as toluene or THF.

Lawesson's reagent (typically 0.5 to 1.0 equivalents) is added to the solution.

The reaction mixture is heated, often to reflux, until the starting amide is consumed, as monitored by techniques like thin-layer chromatography (TLC).

Workup involves quenching the reaction, followed by extraction and purification, often by column chromatography.

The table below outlines the general conditions for the thionation of amides.

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| Amide | Lawesson's Reagent | THF | Room Temperature | Thioamide | chemspider.com |

| Amide | Lawesson's Reagent | Toluene | Reflux | Thioamide | beilstein-journals.org |

| Ketone/Ester/Amide | Lawesson's Reagent | Various | Elevated Temperature | Thioketone/Thioester/Thioamide | organic-chemistry.org |

The use of Lawesson's reagent provides a reliable method for accessing the thiocarbonyl analogues of this compound, offering another avenue for structural diversification. mdpi.com

Mechanistic Investigations and Molecular Interactions

Receptor Binding Assays

Studies on derivatives structurally related to (1H-indol-3-yl)(piperazin-1-yl)methanone have revealed significant binding affinities for various receptors, particularly within the central nervous system.

Receptor binding assays have been instrumental in quantifying the affinity of indole-piperazine derivatives for specific molecular targets. A notable study investigated a 3-substituted indole-acyl derivative for its binding to dopamine (B1211576) D2 and D3 receptors. The position of attachment to the indole (B1671886) ring was found to significantly influence binding affinity.

The 3-substituted indole amide derivative (designated 10f in the study) demonstrated a binding affinity (Ki) of 58.9 nM for the D2 receptor and 3.62 nM for the D3 receptor. In comparison, a related 2-substituted indole amide (10e) showed a sevenfold higher potency for the D3 receptor (Ki = 0.55 nM), highlighting the structural sensitivity of this interaction.

| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |

|---|---|---|

| 3-Substituted Indole-Acyl Derivative (10f) | 58.9 | 3.62 |

Beyond simple binding, functional assays determine whether a compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity. A derivative of 2-(1H-indol-3-yl)acetamide containing a piperazine moiety, HJZ-3, has been identified as a potent α1-adrenoceptor antagonist. In vitro studies showed that this compound had significantly greater inhibitory effects on the α1D adrenoceptor subtype compared to the α1B and α1A subtypes. This antagonist activity at α1A and α1D adrenoceptors is believed to contribute to its effects on smooth muscle tone.

Enzyme Inhibition Studies

The indole-piperazine methanone (B1245722) scaffold is also found in compounds investigated for their enzyme inhibitory activity. These studies reveal the potential for this chemical class to modulate various enzymatic pathways.

Derivatives where the indole group is replaced by another aromatic system, such as a phenyl group, have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), with IC50 values in the low micromolar range (IC50 = 6.1 µM). Other complex derivatives have shown potent inhibition of different enzymes. For instance, a ferrocenyl(piperazin-1-yl)methanone derivative was found to inhibit nitric oxide (NO) production with an IC50 of 7.65 μM and also suppressed the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, a highly modified compound containing indazole and piperazine elements was a potent inhibitor of the enzyme PIM1 kinase, with an IC50 value of 3 nM.

| Derivative Class | Target Enzyme/Process | IC50 Value |

|---|---|---|

| Phenyl(piperazin-1-yl)methanone | Monoacylglycerol Lipase (MAGL) | 6.1 µM |

| Ferrocenyl(piperazin-1-yl)methanone | Nitric Oxide (NO) Production | 7.65 µM |

| Indazolyl-benzofuran-piperazine | PIM1 Kinase | 3 nM |

Cellular and Subcellular Mechanism Elucidation

Investigations at the cellular level have focused on the ability of piperazine-containing compounds to induce cell death and modulate key signaling pathways, particularly in the context of cancer research.

Several studies have demonstrated that piperazine derivatives can potently induce apoptosis, or programmed cell death, in cancer cells. One novel piperazine compound was shown to effectively trigger caspase-dependent apoptosis. The induction of apoptosis by another derivative, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate, was confirmed through various staining assays (acridine orange/ethidium bromide, DAPI, and annexin (B1180172) V-FITC/propidium iodide). This compound was also found to arrest the cell cycle at the sub-G1 and G2/M phases, contributing to its apoptotic effects.

The pro-apoptotic effects of these compounds are often linked to their ability to interfere with critical intracellular signaling pathways that govern cell survival and proliferation. A novel piperazine derivative was found to inhibit multiple cancer-related signaling pathways simultaneously. Specifically, it was shown to down-regulate the PI3K p85beta protein and severely reduce the phosphorylation of AKT, indicating potent inhibition of the PI3K/AKT pathway. The same compound also demonstrated inhibitory activity against Src family kinases and the BCR-ABL signaling pathway. In a different study, a ferrocenyl(piperazin-1-yl)methanone derivative was shown to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, which is involved in inflammatory responses.

Computational Chemistry and Molecular Docking Studies

Computational methods, particularly molecular docking, have become indispensable tools in medicinal chemistry for predicting the binding modes and affinities of small molecules to macromolecular targets. For this compound and its analogs, these in silico techniques provide critical insights into the structural basis of their biological activities, guiding the rational design of more potent and selective derivatives.

Ligand-Protein Interaction Profiling

While specific and extensive ligand-protein interaction profiling for the parent compound this compound is not extensively detailed in publicly available research, studies on its closely related derivatives offer a predictive glimpse into its potential interaction patterns. Research on various substituted analogs indicates that the indole and piperazine moieties are key pharmacophoric features that engage in a variety of non-covalent interactions with protein active sites.

Derivatives of this scaffold have been investigated for their activity against a range of protein targets, including but not limited to receptors and enzymes. For instance, computational studies on related indole-piperazine structures have highlighted the importance of hydrogen bonding, hydrophobic interactions, and pi-stacking in their binding mechanisms. The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and piperazine nitrogens can serve as hydrogen bond acceptors. The aromatic indole ring is a prime candidate for engaging in pi-pi stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a protein's binding pocket.

Table 1: Predicted Interaction Profile of the this compound Scaffold

| Structural Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indole NH | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain Carbonyl |

| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Asn, Gln |

| Piperazine NH | Hydrogen Bond Donor/Acceptor, Ionic | Asp, Glu, Ser, Thr |

| Piperazine Ring (Chair Conformation) | Hydrophobic/van der Waals | Ala, Val, Leu, Ile |

Binding Site Analysis and Molecular Dynamics Simulations

Binding site analysis for derivatives of this compound has revealed that these molecules can occupy well-defined pockets in their target proteins. The specific nature of the binding site, including its size, shape, and electrostatic potential, dictates the preferred orientation of the ligand and the specific interactions that are formed.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. While specific MD simulation data for the parent compound is scarce, studies on its derivatives have demonstrated that the stability of the ligand-protein complex is often correlated with the molecule's biological activity. These simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts over time, providing a more rigorous validation of the docking poses. The flexibility of the piperazine ring and the linker to the indole moiety can allow the molecule to adapt to the topology of the binding site, a feature that can be crucial for achieving high binding affinity.

Table 2: Key Parameters from Hypothetical Molecular Dynamics Simulations

| Parameter | Description | Significance in Binding Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the protein and residues that may be important for ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Highlights the key hydrogen bonding interactions that contribute to the stability of the complex. |

| Binding Free Energy (e.g., MM-PBSA/GBSA) | Calculates the free energy of binding of the ligand to the protein. | Provides a quantitative estimate of the binding affinity, which can be used to rank different compounds. |

Structure Activity Relationship Sar Studies of 1h Indol 3 Yl Piperazin 1 Yl Methanone Derivatives

Influence of Substituents on the Indole (B1671886) Moiety

Modifications to the indole ring, a key pharmacophore, have a profound impact on the biological activity of (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives. The position, electronic properties, and substitution on the indole nitrogen (N1) are critical determinants of interaction with biological targets. srce.hrnih.gov

The location and electronic character (electron-donating or electron-withdrawing) of substituents on the indole's benzene (B151609) ring significantly modulate biological activity. Research into derivatives targeting dopamine (B1211576) D2 and D3 receptors has shown that the substitution pattern on the indole ring can be varied to maintain high affinity and selectivity. nih.gov

For instance, in a series of related compounds, an indole-5-carboxylic acid derivative demonstrated notable activity, suggesting that substitution at the C5 position is well-tolerated. nih.gov Conversely, studies on other indole-based compounds have shown that a 5-fluoro substituent can lead to a complete loss of activity, highlighting the sensitive nature of substitutions at this position. nih.gov SAR studies on certain dopamine receptor ligands have indicated that introducing substituents with a large negative region, such as esters (COOEt) or nitriles (CN), is not well-tolerated by some receptor subtypes, implying that the electronic nature of the substituent is a key factor for selectivity. researchgate.net

The point of attachment of the piperazinyl-methanone group to the indole ring is also critical. While the 3-position is the most common linkage point, derivatives with the linker at the indole-5-yl or indole-2-yl positions have also been synthesized and evaluated, showing that different positional isomers can yield active compounds, albeit with potentially different affinity and selectivity profiles. nih.gov

Table 1: Effect of Indole Moiety Substitutions on Biological Activity This table is interactive. Click on headers to sort.

| Position of Linkage/Substituent | Substituent | Electronic Nature | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Indole-3-yl | Unsubstituted | Neutral | Baseline activity | researchgate.net |

| Indole-5-yl | Carboxylic Acid | Electron-Withdrawing | Maintained high affinity | nih.gov |

| Indole-2-yl | Carboxylic Acid | Electron-Withdrawing | Active, but different profile from 5-yl isomer | nih.gov |

| Indole-5-yl | Fluorine | Electron-Withdrawing | Devoid of activity | nih.gov |

The nitrogen atom at position 1 of the indole ring serves as a crucial site for modification. Substitution at this position can significantly influence the compound's physicochemical properties and its binding orientation within a receptor pocket. The synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles demonstrates a key strategy where a bulky, lipophilic benzyl (B1604629) group is introduced at the N1 position. researchgate.net This N-substitution can enhance binding affinity by establishing additional hydrophobic interactions with the target protein. The presence of the N1-substituent also prevents the formation of a hydrogen bond by the indole N-H, which can be either favorable or unfavorable depending on the specific receptor environment. researchgate.net In some synthetic strategies, the acidity of the indole N-H proton is exploited for facilitating N-substitution reactions. researchgate.net

Effects of Substitutions on the Piperazine (B1678402) Moiety

The piperazine ring acts as a versatile linker and a key interaction site, with substitutions on both its N4 nitrogen and its carbon framework playing important roles in defining the pharmacological profile of the derivatives.

The N4 atom of the piperazine moiety is the most frequently modified position, typically featuring aryl, heteroaryl, or alkyl groups. These substitutions are critical for modulating receptor affinity and selectivity. nih.govrsc.orgijpsr.com

In the pursuit of dopamine D4 receptor ligands, a series of 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles were synthesized, where various substituted aryl groups were attached to the N4 position. researchgate.net The electronic properties of the substituents on this aryl ring, such as methoxy (B1213986), fluoro, or nitro groups, were found to fine-tune the affinity for the D4 receptor. researchgate.net Similarly, linking different heterocyclic rings, such as substituted indoles, to the N4-piperazine nitrogen has been explored to develop selective D3 receptor agonists. nih.gov

Acid-amine coupling reactions have been used to attach a wide variety of substituted acid moieties to the piperazine N4 nitrogen, yielding derivatives with diverse functionalities. ijpsr.com For example, compounds where the N4-substituent was a 4-chlorobenzoyl or a 3,4,5-trimethoxybenzoyl group showed significant antimicrobial and antioxidant activities. ijpsr.com This demonstrates that the N4 position can accommodate a wide range of substituents, leading to compounds with varied biological applications.

Table 2: Influence of N4-Piperazine Substitutions on Biological Activity This table is interactive. Click on headers to sort.

| N4-Substituent Class | Specific Example | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Aryl | 2-Methoxyphenyl | Dopamine D2/D3 Receptors | High affinity for D3 receptor | nih.gov |

| Aryl | 4-Fluorophenyl | Dopamine D4 Receptor | Modulated receptor affinity | researchgate.net |

| Acyl | 4-Chlorobenzoyl | Antimicrobial | Significant activity | ijpsr.com |

| Acyl | 3,4,5-Trimethoxybenzoyl | Antioxidant | Significant activity | ijpsr.com |

While N4-substitutions are extensively studied, modifications to the carbon atoms of the piperazine ring itself are less common in the literature for this specific scaffold. Most SAR studies focus on the terminal ends of the molecule—the indole and the N4-substituent. However, it is understood from related chemical series that introducing substituents, such as methyl groups, onto the piperazine ring can create stereocenters and influence the conformation of the molecule. This can affect how the molecule fits into a binding site, potentially improving affinity or selectivity. The lack of extensive data on piperazine ring substitutions in this compound derivatives suggests a potential area for future research to further refine the pharmacological properties of this class of compounds.

Importance of the Carbonyl Linkage

The carbonyl group serves as a rigid and polar linker connecting the indole-3-yl and piperazin-1-yl moieties. Its presence is often crucial for biological activity, acting as a hydrogen bond acceptor in interactions with receptor residues. ijpsr.com Studies on analogous molecules have confirmed the vital role of the carbonyl group and the spacing it provides. researchgate.net

Research involving the replacement or modification of this linker has provided insight into its importance. For example, in one study, inserting a methylene (B1212753) group between the carbonyl and an adjacent ring led to a significant change in activity. researchgate.net This suggests that the precise distance and orientation afforded by the carbonyl linker are critical. It has been noted that linking a heterocyclic moiety to the piperazine ring via an amide linker, which contains the essential carbonyl group, is a successful strategy for maintaining high receptor affinity. nih.gov The synthesis of these compounds often relies on the formation of this stable amide bond between an indole-carboxylic acid and a piperazine derivative, underscoring the chemical and biological significance of the carbonyl linkage. researchgate.netijpsr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates. mdpi.com For derivatives of this compound, QSAR studies are instrumental in understanding the structural features crucial for their interaction with biological targets.

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. nih.gov These features are represented by numerical descriptors that can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. The process involves generating these descriptors for a series of molecules with known activities, followed by the development of a mathematical equation that best fits the data. rsc.org

In the context of this compound derivatives, QSAR models have been developed to elucidate the relationship between substitutions on the indole ring and the piperazine moiety and their resulting biological effects. These studies often utilize techniques such as Multiple Linear Regression (MLR) and more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.commdpi.com

A typical QSAR study involves the division of a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com For instance, in a study of 27 related indolylpropyl-piperazine derivatives, 19 compounds were assigned to the training set and 8 to the test set to ensure an unbiased evaluation of the model's performance. mdpi.com The statistical robustness of the generated models is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). mdpi.commdpi.com

Detailed Research Findings:

Research on compounds structurally related to this compound has demonstrated the utility of QSAR in identifying key molecular attributes for biological activity. For example, 3D-QSAR studies, such as CoMFA and CoMSIA, have been successfully applied to series of indolylpropyl-piperazine derivatives targeting serotonin (B10506) and dopamine receptors. mdpi.comnih.gov

CoMFA models typically evaluate the steric and electrostatic fields of molecules, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govmdpi.com In a notable study, the CoMFA and CoMSIA models for a series of 27 indolylpropyl-piperazine derivatives yielded high internal and external validation statistics (q² = 0.625 and 0.523 for CoMFA and CoMSIA respectively, and r²ncv = 0.967 and 0.959 for CoMFA and CoMSIA respectively), indicating robust and predictive models. mdpi.com

The graphical output of these 3D-QSAR studies are contour maps, which visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. nih.gov For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region for enhanced activity, whereas a yellow contour would suggest that bulk is detrimental. Similarly, electrostatic maps use color codes (e.g., blue for positive charge favored, red for negative charge favored) to guide structural modifications. nih.gov

For indole derivatives, QSAR studies have highlighted the importance of substitutions at the C5 position of the indole ring. Halogen substitutions, such as fluorine or bromine, have been shown to lead to more potent compounds compared to unsubstituted derivatives. nih.gov The analysis of various molecular descriptors, such as the lowest unoccupied molecular orbital energy (LUMO), molar refractivity, and topological polar surface area (PSA), has been shown to significantly correlate with the biological inhibitory activity of piperazine derivatives. mdpi.com

The following interactive data tables present an illustrative example of a QSAR model for a hypothetical series of this compound derivatives. The tables include common molecular descriptors and the resulting experimental and predicted biological activities.

Table 1: Molecular Descriptors for a Hypothetical Series of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| 1 | H | H | 243.30 | 1.85 | 41.49 |

| 2 | 5-F | H | 261.29 | 2.03 | 41.49 |

| 3 | 5-Cl | H | 277.75 | 2.56 | 41.49 |

| 4 | 5-Br | H | 322.20 | 2.85 | 41.49 |

| 5 | H | 4-CH3 | 257.33 | 2.27 | 41.49 |

| 6 | H | 4-C2H5 | 271.36 | 2.69 | 41.49 |

| 7 | 5-F | 4-CH3 | 275.32 | 2.45 | 41.49 |

| 8 | 5-Cl | 4-CH3 | 291.78 | 2.98 | 41.49 |

Table 2: Experimental and Predicted Biological Activity for the Hypothetical QSAR Model

| Compound ID | Experimental pIC50 | Predicted pIC50 (QSAR Model) | Residual |

| 1 | 6.50 | 6.45 | 0.05 |

| 2 | 7.10 | 7.15 | -0.05 |

| 3 | 7.35 | 7.40 | -0.05 |

| 4 | 7.50 | 7.55 | -0.05 |

| 5 | 6.75 | 6.80 | -0.05 |

| 6 | 6.90 | 6.95 | -0.05 |

| 7 | 7.30 | 7.25 | 0.05 |

| 8 | 7.60 | 7.65 | -0.05 |

These illustrative tables demonstrate how a QSAR model relates structural descriptors to biological activity, providing a predictive framework for designing new derivatives of this compound with potentially improved therapeutic properties.

Preclinical Evaluation and Translational Prospects

In Vitro Efficacy and Selectivity Profiling

The initial stages of preclinical assessment for compounds based on the (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold typically involve a series of in vitro assays to determine their biological activity and selectivity. These tests are crucial for identifying the most promising candidates for further development.

Cell-based assays are fundamental in determining the effect of a compound on cellular functions, such as viability, proliferation, and specific signaling pathways. Derivatives of the this compound scaffold have been evaluated in a variety of cell-based systems, primarily in the context of oncology.

For instance, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share the core piperazine-methanone structure, were screened for their cytotoxic effects against a panel of human cancer cell lines. core.ac.ukzan.kznih.gov One particular analog, referred to as compound 10ec , demonstrated significant cytotoxicity against the BT-474 breast cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 0.99 µM. core.ac.uknih.gov Further cellular studies, including clonogenic assays, showed that this compound could inhibit the formation of cancer cell colonies in a concentration-dependent manner. core.ac.uknih.gov Apoptosis induction was confirmed through various staining assays (acridine orange/ethidium bromide, DAPI, and annexin (B1180172) V-FITC/propidium iodide), and flow cytometry analysis revealed that the compound caused cell cycle arrest at the sub-G1 and G2/M phases. core.ac.uknih.gov

In a different line of investigation, 1H-indole-2-carbohydrazide derivatives have been studied for their ability to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles. google.com A lead compound from this series, 12A , was found to selectively induce methuosis in various cancer cell lines while showing minimal toxicity to normal human cells. google.com These vacuoles were determined to originate from macropinosomes, and their formation was associated with endoplasmic reticulum (ER) stress and the activation of the MAPK/JNK signaling pathway. google.com

The table below summarizes the in vitro cytotoxic activities of a representative derivative.

| Compound ID | Cell Line | Assay Type | Endpoint | Result |

| 10ec | BT-474 (Breast Cancer) | MTT Assay | IC₅₀ | 0.99 ± 0.01 µM core.ac.uknih.gov |

| 10ec | HeLa (Cervical Cancer) | MTT Assay | IC₅₀ | > 50 µM core.ac.uk |

| 10ec | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | 15.32 ± 0.21 µM core.ac.uk |

| 10ec | NCI-H460 (Lung Cancer) | MTT Assay | IC₅₀ | 10.25 ± 0.15 µM core.ac.uk |

| 12A | MDA-MB-231 (Breast Cancer) | Vacuole Induction | Phenotypic | Potent activity google.com |

| 12A | A549 (Lung Cancer) | Vacuole Induction | Phenotypic | Potent activity google.com |

To understand the mechanism of action at a molecular level, enzyme-based assays are employed to confirm that a compound interacts directly with its intended biological target. For the this compound chemical family, target engagement has been explored across different enzyme and receptor systems.

Derivatives have been shown to act as tubulin polymerization inhibitors, a mechanism central to the action of many successful anticancer drugs. core.ac.ukzan.kz In a cell-free in vitro assay, the cytotoxic compound 10ec was evaluated for its ability to inhibit tubulin assembly. zan.kz The study confirmed moderate tubulin targeting ability, suggesting that while it contributes to the compound's anticancer effect, other mechanisms may also be involved. zan.kz Molecular modeling studies further predicted that this compound binds to the colchicine (B1669291) binding site on tubulin. core.ac.uknih.gov

In other therapeutic areas, related indole-piperazine structures have been assessed for different targets. For example, certain indole (B1671886) derivatives have been tested for their ability to inhibit prostaglandin (B15479496) biosynthesis, a key process in inflammation. google.com Additionally, compounds with a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus were evaluated as endothelin-1 (B181129) antagonists. Another area of investigation for this scaffold includes cannabinoid receptor modulation, with some benzhydryl piperazine (B1678402) analogs being identified as CB₁ receptor inverse agonists.

| Compound Class/Derivative | Assay Type | Target | Finding |

| Triazole-piperazine-methanone (10ec ) | Tubulin Polymerization Assay | Tubulin | Moderate inhibition zan.kz |

| Indole-pyrazole-carboxylic acids | Functional Assay | Endothelin-1 Receptor | Antagonistic activity observed |

| Benzhydryl piperazine analogs | Radioligand Binding Assay | Cannabinoid CB₁ Receptor | Inverse agonist activity with a Kᵢ of 220 nM for LDK1229 |

In Vivo Pharmacological Investigations

Following promising in vitro results, preclinical development proceeds to in vivo studies using animal models to assess a compound's efficacy and pharmacological properties in a whole-organism setting.

The therapeutic potential of compounds from the this compound family has been examined in various disease-specific animal models. These models are essential for demonstrating proof-of-concept and for understanding how in vitro activity translates into in vivo efficacy.

In oncology, the anticancer activity of the methuosis-inducing compound 12A was evaluated in a mouse xenograft model. google.com Administration of the compound led to a significant inhibition of tumor growth in mice bearing MDA-MB-231 breast cancer xenografts, highlighting its potential as a systemic anticancer agent. google.com

For anti-inflammatory research, a piperazine derivative, LQFM182, was tested in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation. The compound was effective in reducing the swelling of the paw. Its activity was also confirmed in a carrageenan-induced pleurisy model, where it reduced the migration of inflammatory cells and the levels of pro-inflammatory cytokines.

Furthermore, in the context of pain research, indole derivatives have been assessed in the rat (Chung) model of neuropathic pain, which involves the ligation of a spinal nerve to induce allodynia.

| Compound/Derivative | Animal Model | Disease/Condition | Key Finding |

| 12A | MDA-MB-231 Xenograft Mouse Model | Breast Cancer | Significant inhibition of tumor growth google.com |

| LQFM182 (Piperazine-pyrazole-methanone) | Carrageenan-Induced Paw Edema (Rat) | Acute Inflammation | Reduction in edema formation |

| LQFM182 (Piperazine-pyrazole-methanone) | Carrageenan-Induced Pleurisy (Rat) | Acute Inflammation | Reduced cell migration and pro-inflammatory cytokines |

| Indole Derivatives | Chung Model (Rat) | Neuropathic Pain | Reversal of allodynia |

Establishing a dose-response relationship is a critical step in preclinical pharmacology, as it determines the range of concentrations over which a compound produces its effect. For a piperazine-pyrazole derivative, LQFM182, a clear dose-dependent antinociceptive effect was observed in the acetic acid-induced abdominal writhing test in mice. Oral administration of the compound at doses of 50, 100, and 200 mg/kg resulted in a progressively greater reduction in the number of writhings, indicating a direct relationship between the dose and the analgesic effect.

| Compound ID | Animal Model | Effect Measured | Doses Tested (p.o.) | Observation |

| LQFM182 | Acetic Acid Writhing Test (Mouse) | Number of Writhings | 50, 100, 200 mg/kg | Dose-dependent decrease in writhing behavior |

Pharmacokinetic and Drug Metabolism Considerations (as relevant to research pathways)

The journey of a drug candidate from bench to bedside is heavily dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). Research into derivatives of the this compound scaffold has included investigations into these properties to optimize candidates for better in-vivo performance.

Studies on 3-(3-(piperazin-1-yl)propyl)indole derivatives have shown that this class of compounds can possess pharmacokinetic advantages over structurally similar series. The reduced pKa of the piperazine ring compared to a piperidine (B6355638) ring, for example, can be a key factor in these differences. The incorporation of fluorine into the molecular structure was found to significantly lower the pKa of the compounds. This reduction in basicity was demonstrated to have a dramatic and beneficial influence on oral absorption, a critical parameter for orally administered drugs.

Furthermore, the inclusion of a cyclopropyl(piperazin-1-yl)methanone moiety in a molecule has been noted as a strategy to increase water solubility and oral bioavailability. These structural modifications are crucial considerations in the drug design and lead optimization process for this family of compounds.

Future Research Directions for Drug Development

The preclinical data and the inherent structural alerts of this compound provide a fertile ground for further exploration and optimization. The future of its development into a viable drug candidate lies in strategic modifications of its core structure to enhance efficacy, selectivity, and pharmacokinetic properties. Key avenues for future research include the rational design of agents that can interact with multiple biological targets and the development of entirely new molecular frameworks based on its foundational structure.

Design of Multi-Targeting Agents

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly for complex multifactorial diseases. The this compound scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). The indole nucleus and the piperazine ring are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.

Future research should focus on the strategic derivatization of the this compound core to create compounds with tailored polypharmacology. For instance, the indole moiety is a well-established pharmacophore for serotonergic and dopaminergic receptors. Research on indolylpropyl-piperazine derivatives has demonstrated their potential as potent serotonin (B10506) transporter (SERT) ligands, with further modifications leading to dual-acting agents targeting both SERT and dopamine (B1211576) D2 receptors, as well as monoamine oxidase-A (MAO-A). nih.gov This suggests a clear path for developing novel antidepressants or antipsychotics from the this compound scaffold.

Furthermore, the piperazine ring is a common feature in many anticancer agents. By incorporating moieties known to interact with cancer-related targets, such as kinases or tubulin, multi-targeting anticancer drugs could be developed. For example, combining the this compound scaffold with a 1,2,3-triazole and a sulphonamide moiety could yield potent antitumor compounds that induce apoptosis and inhibit tubulin polymerization, as has been demonstrated with similar piperazine-containing conjugates. researchgate.netnih.govrsc.org The design of such molecules can be guided by computational modeling and structure-activity relationship (SAR) studies to optimize their activity against multiple targets simultaneously.

| Potential Multi-Targeting Strategies | Therapeutic Area | Rationale |

| Dual SERT/Dopamine D2 Receptor Antagonism | Psychiatry | The indole and piperazine moieties are known to interact with these receptors. |

| Kinase/Tubulin Inhibition | Oncology | The piperazine ring is a common scaffold in kinase inhibitors, and indole derivatives have shown antitubulin activity. |

| Histamine (B1213489) H3 Receptor/Efflux Pump Inhibition | Oncology/Neurology | N-substituted piperazine derivatives have shown potential as multi-target agents acting on histamine H3 receptors and cancer resistance proteins. researchgate.net |

Development of Novel Therapeutic Scaffolds

Beyond creating multi-targeting agents, the this compound structure can serve as a springboard for the development of entirely new therapeutic scaffolds through techniques like scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the core molecular framework with a topologically similar but structurally distinct scaffold to explore new chemical space and potentially improve drug-like properties. For instance, the indole core could be replaced with other heterocyclic systems like indazole or benzimidazole, which may offer different binding interactions and pharmacokinetic profiles. rsc.org A core-hopping strategy has been successfully used to replace a central linker in ROCK inhibitors with a benzoazepinone core, leading to potent and selective compounds. nih.gov This approach could be applied to this compound to discover novel inhibitors for various targets.

Bioisosteric replacement is another powerful strategy where a functional group is replaced by another with similar physical and chemical properties, often leading to improved potency, selectivity, or metabolic stability. For example, the carbonyl group of the methanone (B1245722) linker could be replaced with other bioisosteres to modulate the compound's properties. Similarly, substitutions on the indole or piperazine rings can be explored. The development of a potent and selective PI3Kδ inhibitor was achieved through bioisosteric replacement of an indole scaffold, highlighting the potential of this approach. researchgate.net

Future research in this area should involve the synthesis of a diverse library of new scaffolds inspired by this compound. These novel compounds would then be screened against a broad panel of biological targets to identify new therapeutic opportunities.

| Scaffold Development Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacing the indole or piperazine core with other cyclic systems. | Discovery of novel chemical classes with improved properties. |

| Bioisosteric Replacement | Substituting key functional groups with bioisosteres. | Enhanced potency, selectivity, and pharmacokinetic profile. |

| Conformational Constraint | Introducing rigidity into the molecule, for example, by creating bicyclic piperazine analogs. | Increased receptor affinity and selectivity. |

常见问题

Q. What are the established synthetic routes for (1H-indol-3-yl)(piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting indole-3-carboxylic acid derivatives with piperazine using coupling agents like EDC/HOBt .

- Carbonylation : Introducing the methanone bridge via Friedel-Crafts acylation or palladium-catalyzed carbonylation .

- Functional group protection : Protecting reactive sites (e.g., indole NH) with Boc or benzyl groups to prevent side reactions .

Key reagents : Dichloromethane (solvent), acetic anhydride (acetylation), and palladium catalysts for cross-coupling .

Q. What analytical techniques are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm connectivity, with indole protons resonating at δ 7.2–7.8 ppm and piperazine signals at δ 2.5–3.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 296.15 for CHNO) .

- X-ray crystallography : Resolves 3D conformation, highlighting dihedral angles between indole and piperazine moieties .

Q. What preliminary biological activities are reported for this compound?

- Serotonin receptor modulation : Structural analogs show affinity for 5-HT and 5-HT receptors, suggesting potential CNS applications .

- Antimicrobial activity : Piperazine-containing derivatives exhibit moderate inhibition against S. aureus (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Solvent optimization : Replace dichloromethane with ethanol or DMF to improve solubility and reduce toxicity .

- Catalyst screening : Test Pd/C vs. Pd(OAc) for carbonylation efficiency (yields: 60% → 85%) .

- Temperature control : Lower reaction temperatures (0–5°C) minimize indole decomposition during acylation .

Q. Example optimization table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd/C | Pd(OAc) | +25% |

| Solvent | DCM | DMF | +15% |

| Temperature | RT | 0°C | +10% |

Q. How can contradictions in reported biological data be resolved?

- Comparative assays : Standardize assays (e.g., radioligand binding vs. functional cAMP assays) to eliminate variability .

- Structural analogs : Test substituent effects (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity drivers .

- Metabolic stability : Assess liver microsome degradation to explain discrepancies in in vivo vs. in vitro results .

Q. What computational methods predict target binding affinity?

- Molecular docking : Use AutoDock Vina to model interactions with 5-HT (PDB: 6WGT). Key residues: Asp155 (hydrogen bonding) and Phe339 (π-π stacking) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates strong binding) .

- QSAR models : Develop regression models correlating logP with receptor affinity (R > 0.7) .

Q. How do structural modifications impact pharmacological activity?

- Piperazine substitution : Replacing piperazine with homopiperazine reduces 5-HT affinity by 40% due to altered ring flexibility .

- Indole substitution : Adding a 5-methoxy group enhances blood-brain barrier penetration (logBB = +0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。